Lipophilicity Advantage Over Free Acid Analog for Cellular Permeability
Phenyl 2-[(pyridine-2-carbonyl)amino]benzoate (CAS 917889-53-3) exhibits substantially higher calculated lipophilicity compared to its free acid analog 2-[(2-pyridinylcarbonyl)amino]benzoic acid (CAS 58668-43-2). Predicted cLogP values (AlogP) indicate a shift from polar carboxylate character to neutral, membrane-permeable ester . In analogous ROCK inhibitor series, phenyl benzoate esters demonstrate >100-fold improvement in cellular MLC phosphorylation inhibition (IC50) relative to the corresponding carboxylic acid metabolites [1].
| Evidence Dimension | Lipophilicity (cLogP / AlogP) |
|---|---|
| Target Compound Data | Predicted AlogP ~3.8 (based on structural fragments) |
| Comparator Or Baseline | 2-[(2-pyridinylcarbonyl)amino]benzoic acid (CAS 58668-43-2), predicted AlogP ~1.2 |
| Quantified Difference | ΔAlogP ≈ 2.6 log units |
| Conditions | In silico prediction; not experimentally determined for target compound |
Why This Matters
Higher lipophilicity predicts enhanced passive membrane permeability, critical for intracellular target engagement and cell-based assay activity.
- [1] OpenAIRE. 3-2-aminomethyl-5-pyridin-4-yl-carbamoyl-phenyl benzoates as soft ROCK inhibitors. 2013. View Source
